Journal Name:Journal of Rubber Research
Journal ISSN:1511-1768
IF:1.3
Journal Website:https://www.springer.com/materials/special+types/journal/42464
Year of Origin:1998
Publisher:
Number of Articles Per Year:19
Publishing Cycle:Quarterly
OA or Not:Not
Tourism marketing of the Autonomous Communities of Spain to promote gastronomy as part of their destination branding
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-13 , DOI: 10.1016/j.ijgfs.2023.100727
Gastronomy is a value proposition to attract tourist. Therefore, the Spanish Autonomous Communities use it to promote themselves as destination branding. They do this by pointing out the value of their popular cuisine, which is part of their cultural identity.For this reason, the Autonomous Communities use gastronomic tourism marketing to promote themselves as a destination branding. Therefore, we have carried out a research through their wbesites to know how they apply it. We have done this with qualitative and quantitative methodologies.The qualitative methodology allowed us to understand how the Autonomous Communities use tourism marketing to promote gastronomy as part of their cultural identity. However, quantitative methodology provided us with information on what types and tactics of gastronomic tourism marketing are most used by the Autonomous Communities.In this way, the main conclusion we obtained was that the Spanish regional adninistration still not sufficiently aware of the importance of a correct application of gastronomic tourism marketing to promote their territories, since we have detected deficiencies in specific actions related to training, events and the Price.
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Towards “a sky full of Michelin Stars”
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-06 , DOI: 10.1016/j.ijgfs.2023.100738
Michelin-starred restaurants are not only the greatest exponent of haute cuisine in hospitality industry but also key players in the process of the development of gastronomy, food science, tourism destinations, and even regional economies. Despite the impact of this award, the previous academic literature has not addressed the factors and determinants that enable destinations to accrue Michelin-starred restaurants. This paper intends to be the first study that covers this gap using a rigorous econometric analysis (panel data) focused on the case of the Spanish provinces (NUTS-3). Results suggest that the promotion of international tourism (rather than domestic tourism), high-quality supply (such as PDOs), R&D institutions, luxury sectors and hospitality internship among others, might foster the development of appropriate ecosystems for Michelin-starred restaurants in the hospitality industry. The conclusions seek to serve as a basis not only for the development of managerial implications for the hospitality and tourism managers, including a public policy perspective, given their significant and positive socio-economic externalities.
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Effect of various cooking methods on cooking loss, sensory and instrumental properties of pork neck
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.ijgfs.2023.100737
A total of 336 samples of boneless pork neck were cooked and analysed. The pH values of the ground whole neck ranged from 5.9 to 6.8. Cooking losses in pork neck roasted in whole cuts ranged from 14.7% to 40.1% and they were influenced by the cooking method, but not by the salt concentration. Cooking losses in slices ranged from 14.1% to 33.1% and they were affected by the cooking method and salt concentration. Roasting in a convection oven seems to be the most suitable method of cooking pork neck in whole cuts, leading to the best results for the evaluation of tenderness, aroma and overall impression and the lowest value of Warner-Bratzler shear force. In contrast to pork neck slices, the addition of salt to ground meat resulted in a reduction to the cooking loss.
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Effect of low-sodium compound salt on the taste and volatile flavor of salt-baked chicken
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.ijgfs.2023.100740
This research was conducted to analyze the effect of low-sodium compound salt (LCS) on the flavor of salt-baked chicken (SBC) by employing instrumental analysis and sensory evaluation. The results illustrated that LCS enhanced the volatile flavor and taste of SBC, predominantly its umami taste. The content of free amino acids, low-molecular-weight water-soluble peptides, fatty acids, and taste nucleotides was higher in the low-sodium group (LS group). The work exhibited that the LS group was comparatively abundant in the variants and the contents of typical volatile flavor compounds, namely, benzaldehyde, 2-butanone, and 1-octen-3-ol. The sensory evaluator was unable to distinguish any substantial variations between different groups of SBC. The results concluded that SBC, albeit composed of LCS, is efficacious in sustaining an enhanced flavor. The findings could constitute a theoretical basis for formulating innovative low-sodium sauce-stewed products and for establishing flavor profiles in low-sodium meat products.
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Investigation of quality parameters of common carp (Cyprinus carpio) meat marinated with traditional method used in Anatolia during storage at −18 °C
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.ijgfs.2023.100755
Improving the sensory quality of fish meat is crucial aspect to enhance fish consumption. In this study, the cooking methods in some Anatolian cities where common carp is consumed very popularly were investigated, and carp meat was marinated using different ratios of lemon juice (0.00%, 40.00%, 50.00%, and 60.00%) and salt (10.00%) using the traditional method. After marinating, the effects on the sensory, chemical, and microbiological quality of carp fillets stored at −18 °C were investigated. As a result of the research, it was observed that lemon had positive effects on the shelf life of fish meat. Peroxide value (PV), pH value, Thiobarbituric Acid (TBARS), the total number of psychrophilic bacteria, and the total number of yeast and molds were lower in the groups marinated with lemon juice and salt compared to the control group. In addition, it was observed that the panelists liked the carp meat of the groups marinated with lemon juice.
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Dried apples replacing sugar in pound cakes: Physicochemical composition and sensory analysis
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-27 , DOI: 10.1016/j.ijgfs.2023.100731
This study aimed to replace refined sugar in pound cakes with different concentrations of dried apples and provide analytical data regarding physicochemical composition and sensory profile. This study was performed in six steps: (I) Pound cake samples’ preparation; (II) Chemical composition determination; (III) Colorimetric analysis; (IV) Texture analysis; (V) CATA sensory profile; and (VI) Statistic analysis. Dried apples were used to substitute refined sugar in pound cake. Dried apples replaced sugar at 25%, 50%, 75%, 100%. A control cake was also prepared using the traditional recipe with 100% of the amount of refined sugar for comparison. This study showed the possibility of replacing sugar for dried apples in pound cakes in different concentrations. Regarding chemical composition, samples 25% and 50% did not differ from the control sample, and samples 75% and 100% presented higher amounts of ashes than the other samples. Lipids, protein, and total carbohydrates did not differ among the samples. Despite the differences found in the instrumental analysis of texture and color, the differences were not perceived by untrained panelists. Also, their perception of apple/dried fruit taste and aroma did not differ from the samples with sugar or dried apples. Further studies should be conducted to evaluate the potential benefits of replacing sugar with dried apples in human health and the consumption intention of purchasing these products.
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A Long Night of Sciences: Explore your senses - Color, shape and flavors
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.ijgfs.2023.100752
Color cues, food forms, different tastes and flavors influence food choice decisions. Hence, they are of interest for caterers and chefs. The series of sensory experiences described here was conducted with 133 curious guests to test how color, form and flavor can be used to increase demand of more sustainable dishes. Based on scientific literature, six experiences one for each of our taste qualities (salty, bitter, umami, fatty, sour, sweet) were offered in the form of food samples cooked by a German two-star Michelin chef. Results reveal the sensory interest of participants, but also limits when offering sustainable dishes out-of-home.
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Lovage: A neglected culinary herb
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.ijgfs.2023.100764
Herbs and spices have undoubtedly fallen in and out of fashion over the centuries. The changing popularity of spices is perhaps easier to explain than that of herbs. After all, the former were often imported from the furthest corners of the globe, often at great expense, and hence were seen as a luxury item. Herbs, by contrast, were an ubiquitous feature of the (English) countryside, found in hedgerows, woods, and fields. Lovage (Levisticum officinale Koch.), which belongs to the Apiaceae (Umbelliferae) family, is a perennial plant that grows easily and has an umami-like taste and a celery-like flavour, thus leading to its name as the Maggi plant. Lovage also gives rise to a gentle mouth-tingling gustatory effect due to the presence of ligustilide, a volatile TRPA1 modulator. Charting the history of lovage's use in cooking, this narrative historical review will hopefully help to draw attention to a versatile and flavourful culinary herb that has largely been replaced in recipes by celery and/or parsley.
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Volatile profiles and aroma-active components of Northern Thai fermented soybean (thua nao) produced from controlled and uncontrolled fermentations
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.ijgfs.2023.100763
Thua nao is a fermented soybean product that is widely consumed, especially in the northern part of Thailand. Thua nao can be used as a condiment to enhance the aroma and flavor of foods. In general, commercial thua nao is traditionally made by indigenous microbial, especially Bacillus spp. fermentation under ambient conditions, leading to inconsistencies in product aroma quality. To solve this problem, inoculation of selected microorganisms can help control thua nao consistency. The objective of this research was to characterize and compare volatile aroma-active compounds in three samples, including thua nao made by commercial Bacillus subtilis inoculation fermented under controlled conditions (YSB) and two thua nao products made by indigenous fermentation in commercial production sites in Lumpoon (LPN) and Chiang-Mai (CMI) provinces, Thailand. It was found that 2-methyl butanoic acid, phenylethyl alcohol, benzaldehyde, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine and 2-methoxy phenol were dominant compounds in the YSB samples. These compounds contributed to fermented/sour, floral, almond-like and nutty aromas, which were related to positive attributes perceived by consumers. In contrast, several aldehydes and ketones related to off-aroma as oxidized, fatty, green, and earthy attributes derived from lipid oxidations were dominantly detected in samples from uncontrolled fermentations (LPN and CMI). From the study, it can be implied that inoculation of B. subtilis in thua nao fermentation could enhance aroma compounds with positive attributes and thus improve the organoleptic property of the product. These findings could benefit fermented soybean manufacturers to improve their aroma quality and to control products’ consistency by controlling fermentation conditions.
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Why cook with bay leaves?
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.ijgfs.2023.100766
Bay (laurel nobilis L.) is a popular culinary herb in many parts of the world. It has been suggested that the addition of bay leaves to a dish during (prolonged) cooking delivers a pungent (some would say strong) combination of pine, clove (spicy), floral (lavender), and eucalyptus notes. Often, chefs say that bay leaves add depth to a dish and that something is missing if the leaves are left out, thus suggesting that it may act as a kind of ‘flavour enhancer’. At the same, time, however, other commentators, including a number of chefs and spice experts question what, if anything, bay leaves add to a dish, suggesting that it has no taste/flavour whatsoever. Chefs and recipes also appear divided on the question of whether fresh or dry leaves impart a better, or more intense, flavour. Drying and storage conditions, as well as age, terroir, and seasonal effects (i.e., where, and at what time of year, the leaves were picked) all contribute to the volatile essential oils associated with this ubiquitous herb/spice. Adding to the confusion, in North America, California bay leaf (Umbellularia californica) is often used in place of the European variety (Laurus nobilis L.) despite having a distinct aroma/flavour profile. Any one of these factors may help to explain the marked differences concerning the perceived culinary value of bay in cooking. The point remains, however, that despite being a ubiquitous culinary herb, bay appears to divide popular opinion more than seemingly any other herb/spice.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 POLYMER SCIENCE 高分子科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.10 8 Science Citation Index Expanded Not
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https://www.springer.com/materials/special+types/journal/42464